molecular formula C9H15Cl6O6P B14651542 2,3-Dichloroprop-2-en-1-ol;phosphorous acid CAS No. 51494-21-4

2,3-Dichloroprop-2-en-1-ol;phosphorous acid

Cat. No.: B14651542
CAS No.: 51494-21-4
M. Wt: 462.9 g/mol
InChI Key: LPWWIIMUOLAHGE-UHFFFAOYSA-N
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Description

2,3-Dichloroprop-2-en-1-ol;phosphorous acid is a chemical compound that combines the properties of both 2,3-dichloroprop-2-en-1-ol and phosphorous acid. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloroprop-2-en-1-ol typically involves the chlorination of allyl alcohol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reaction is typically conducted at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of 2,3-dichloroprop-2-en-1-ol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The process involves the continuous addition of allyl alcohol and the chlorinating agent, with the reaction mixture being continuously stirred and maintained at the desired temperature.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloroprop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of 2,3-dichloroprop-2-enal or 2,3-dichloroprop-2-enoic acid.

    Reduction: Formation of 2-chloroprop-2-en-1-ol or prop-2-en-1-ol.

    Substitution: Formation of compounds like 2,3-dihydroxyprop-2-en-1-ol or 2,3-diaminoprop-2-en-1-ol.

Scientific Research Applications

2,3-Dichloroprop-2-en-1-ol;phosphorous acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloroprop-2-en-1-ol;phosphorous acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved in its mechanism of action include the disruption of normal cellular processes and the induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroprop-2-en-1-ol: Shares similar chemical properties but lacks the phosphorous acid component.

    Phosphorous Acid: Known for its reducing properties and use in various chemical reactions.

Uniqueness

2,3-Dichloroprop-2-en-1-ol;phosphorous acid is unique due to its combined properties of both 2,3-dichloroprop-2-en-1-ol and phosphorous acid

Properties

CAS No.

51494-21-4

Molecular Formula

C9H15Cl6O6P

Molecular Weight

462.9 g/mol

IUPAC Name

2,3-dichloroprop-2-en-1-ol;phosphorous acid

InChI

InChI=1S/3C3H4Cl2O.H3O3P/c3*4-1-3(5)2-6;1-4(2)3/h3*1,6H,2H2;1-3H

InChI Key

LPWWIIMUOLAHGE-UHFFFAOYSA-N

Canonical SMILES

C(C(=CCl)Cl)O.C(C(=CCl)Cl)O.C(C(=CCl)Cl)O.OP(O)O

Origin of Product

United States

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